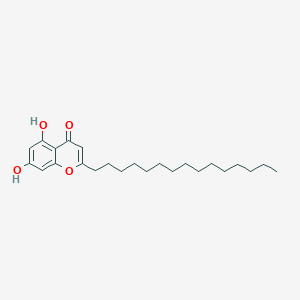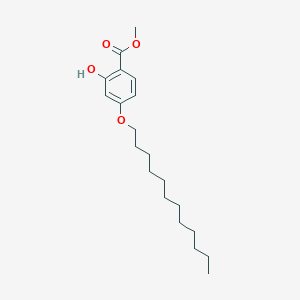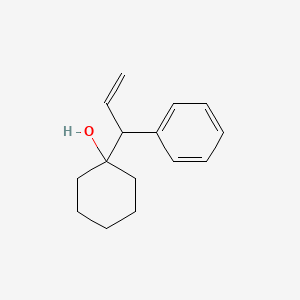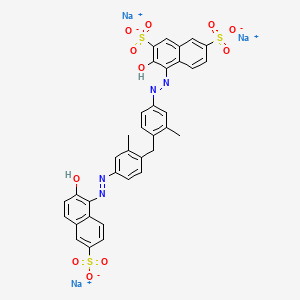![molecular formula C13H9F3N2O3 B14416015 4-[2-Nitro-3-(trifluoromethyl)anilino]phenol CAS No. 82967-89-3](/img/structure/B14416015.png)
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Nitro-3-(trifluoromethyl)anilino]phenol typically involves the nitration of 3-(trifluoromethyl)aniline followed by a coupling reaction with phenol. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorescent dyes.
Biology: Employed in the study of enzyme interactions and as a probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-Nitro-3-(trifluoromethyl)anilino]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)aniline
- 4-Nitro-3-(trifluoromethyl)phenol
- 5-Hydroxy-2-nitrobenzotrifluoride
Uniqueness
4-[2-Nitro-3-(trifluoromethyl)anilino]phenol is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
82967-89-3 |
|---|---|
Fórmula molecular |
C13H9F3N2O3 |
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
4-[2-nitro-3-(trifluoromethyl)anilino]phenol |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)10-2-1-3-11(12(10)18(20)21)17-8-4-6-9(19)7-5-8/h1-7,17,19H |
Clave InChI |
QWIZATHGQIVRMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)NC2=CC=C(C=C2)O)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


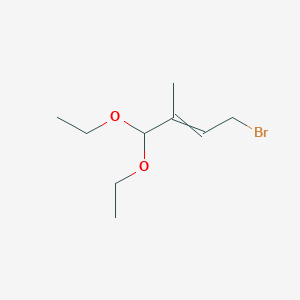

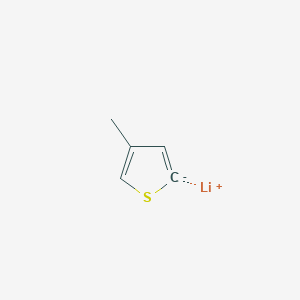
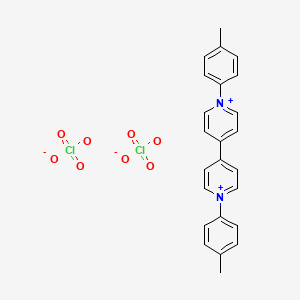
![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)
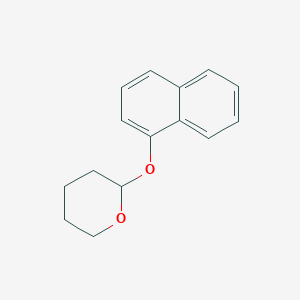
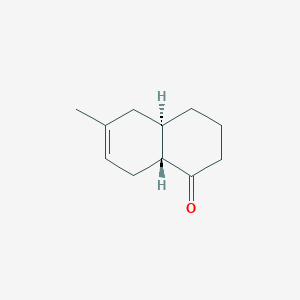
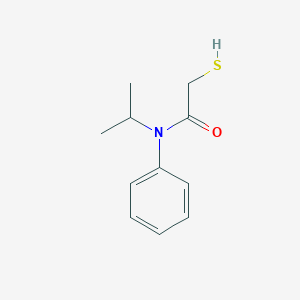
![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)
